Gypenoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gypenoside A is a bioactive compound primarily found in the plant Gynostemma pentaphyllum, commonly known as Jiaogulan. This compound belongs to the class of triterpenoid saponins and has been extensively studied for its potential therapeutic properties. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Gypenoside A involves the extraction and purification from Gynostemma pentaphyllum. The process typically includes ultrasonic extraction of the plant powder, followed by demalonylation and ultrahigh-performance liquid chromatography (UHPLC) analysis. The extracted solution is heated in a water bath at 95°C to convert malonylgypenosides into corresponding gypenosides .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Gynostemma pentaphyllum using similar methods. The process includes extraction, concentration, and drying to obtain high-purity this compound. The use of UHPLC-CAD (charged aerosol detector) ensures precise quantification and quality control of the compound .
Chemical Reactions Analysis
Types of Reactions: Gypenoside A undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using β-glucosidase to produce gypenoside XVII from ginsenoside Rb1.
Oxidation: Oxidative reactions involving reactive oxygen species (ROS) can modify the structure of this compound.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the compound, enhancing its solubility and bioavailability.
Major Products Formed:
Gypenoside XVII: Formed through enzymatic hydrolysis of ginsenoside Rb1.
Oxidized Derivatives: Formed through oxidative reactions, potentially altering the biological activity of the compound.
Scientific Research Applications
Chemistry:
- Used as a reference compound in analytical chemistry for the quantification of gypenosides in plant extracts .
Biology:
- Exhibits neuroprotective effects by inhibiting glutamate-induced apoptosis and oxidative stress in neuronal cells .
- Reduces airway inflammation and Th2 cell activities in murine asthma models .
Medicine:
- Demonstrates anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for cardiovascular diseases .
- Induces apoptosis in gastric cancer cells by inhibiting the PI3K/AKT/mTOR pathway .
Industry:
Mechanism of Action
Gypenoside A exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: Inhibits the PI3K/AKT/mTOR pathway, reducing the expression of inflammatory cytokines and chemokines.
Neuroprotective Action: Inhibits glutamate-induced increase in cytoplasmic Ca2+ and blocks apoptosis in neuronal cells.
Antioxidant Action: Reduces oxidative stress by scavenging reactive oxygen species and enhancing the activity of antioxidant enzymes.
Comparison with Similar Compounds
Gypenoside A is often compared with other gypenosides and triterpenoid saponins:
Gypenoside XVII: Similar in structure but differs in its specific biological activities, such as enhanced anti-inflammatory effects.
Gypenoside XLIX: Known for its anti-inflammatory properties and activation of the Sirt1/Nrf2 signaling pathway.
Bacoside A: Another triterpenoid saponin with neuroprotective and anticancer properties, derived from Bacopa monnieri.
Uniqueness of this compound: this compound stands out due to its broad spectrum of biological activities and its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and neurological disorders .
Conclusion
This compound is a versatile compound with significant potential in various scientific and medical fields. Its diverse biological activities and mechanisms of action make it a promising candidate for further research and development.
Properties
IUPAC Name |
17-[2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H74O17/c1-21(2)16-23-17-46(56,41(55)60-23)25-10-13-43(6)24(25)8-9-29-44(43,7)14-11-28-42(4,5)30(12-15-45(28,29)20-47)61-40-37(63-39-35(54)33(52)31(50)22(3)59-39)36(27(49)19-58-40)62-38-34(53)32(51)26(48)18-57-38/h16,20,22-41,48-56H,8-15,17-19H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJURGRVZASRDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C7(CC(OC7O)C=C(C)C)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H74O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.